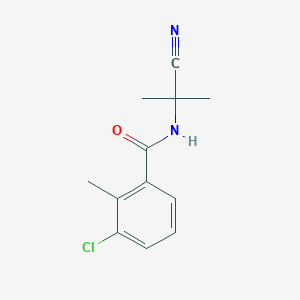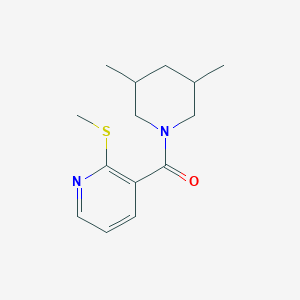![molecular formula C14H15ClN2O2 B2742713 N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-2-methylpropanamide CAS No. 551921-30-3](/img/structure/B2742713.png)
N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-2-methylpropanamide, also known as JNJ-38431055, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoxazole derivatives and has been found to possess a range of biological activities. In
Scientific Research Applications
Environmental Toxicology and Remediation
Chlorophenols in Municipal Solid Waste Incineration
Chlorophenols, structurally related to chlorinated aromatic compounds like 2-chlorophenyl derivatives, have been identified as precursors to dioxins in thermal processes such as municipal solid waste incineration. Research focuses on their formation, environmental fate, and strategies to mitigate their impact on air quality and human health (Peng et al., 2016).
Pharmacology and Toxicology
Toxic Neuropathies and Chemical Exposure
Studies on toxic neuropathies investigate the mechanisms of neurotoxicity induced by exposure to specific chemicals, including those related to acrylamide and its derivatives. Insights into the chemical nature of neurotoxicants guide research towards understanding and mitigating adverse effects (LoPachin & Gavin, 2015).
Chemical Safety and Health Effects
Chemistry, Biochemistry, and Safety of Acrylamide
This comprehensive review covers the industrial and dietary sources of acrylamide, a compound related to the vinyl group chemistry. It discusses its formation during food processing, metabolic pathways, and implications for human health, emphasizing the need for strategies to reduce dietary exposure (Friedman, 2003).
Environmental Occurrence and Effects of Industrial Chemicals
Occurrence and Toxicity of Triclosan
Triclosan, an antimicrobial agent found in consumer products, shares concerns similar to those of various chlorophenyl compounds regarding environmental persistence, toxicity, and potential for creating resistant bacterial strains. Research aims to understand its environmental fate, degradation, and impacts on aquatic ecosystems (Bedoux et al., 2012).
properties
IUPAC Name |
N-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-9(2)14(18)16-8-10-7-13(17-19-10)11-5-3-4-6-12(11)15/h3-7,9H,8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCKGMUYFAYLMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CC(=NO1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-2-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2742630.png)



![{5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}methanol](/img/structure/B2742640.png)
![2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2742642.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2742643.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2742644.png)
![2-{2-[4-(2,3-dihydro-1H-inden-5-yl)-1-oxo-2(1H)-phthalazinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2742648.png)
![methyl 2-(8-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2742649.png)
![Cyclopropyl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2742650.png)

![N-(4-chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2742652.png)
